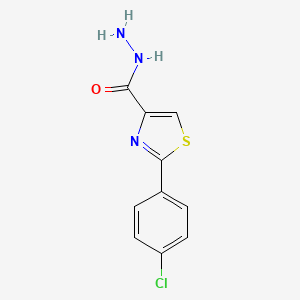

2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3OS/c11-7-3-1-6(2-4-7)10-13-8(5-16-10)9(15)14-12/h1-5H,12H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFLSWYMFFIYMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C(=O)NN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thiazole-Carbohydrazide Scaffolds: A Technical Guide to Synthesis, Bioactivity, and Drug Design

Foreword: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of pharmacologically significant moieties is a cornerstone of rational drug design. This guide delves into the potent synergy achieved by integrating the thiazole ring with a carbohydrazide linker. The thiazole nucleus, a five-membered heterocycle containing sulfur and nitrogen, is a "privileged scaffold" present in numerous FDA-approved drugs, valued for its metabolic stability and diverse interaction capabilities.[1][2] When tethered to a carbohydrazide group (–CONHNH2), which acts as a versatile synthetic handle and a potent hydrogen bonding unit, the resulting scaffold becomes a powerful platform for generating libraries of bioactive compounds. This document provides researchers and drug development professionals with an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of these promising chemical entities.

Section 1: Core Synthesis and Chemical Logic

The construction of thiazole-based carbohydrazide derivatives is a multi-step process that relies on established, high-yield chemical transformations. The causality behind each synthetic step is critical for optimization and derivatization.

Foundational Scaffold Synthesis: The Hantzsch-Hydrazine Route

The most common pathway to the core thiazole-carbohydrazide intermediate involves two key stages: the Hantzsch thiazole synthesis followed by hydrazinolysis.

Stage 1: Hantzsch Thiazole Synthesis This classic condensation reaction builds the thiazole ring itself. The process involves the cyclization of a thioamide with an α-haloketone (or α-halo ester). For the purpose of creating the carbohydrazide precursor, an ethyl 2-chloroacetoacetate is typically used.

Stage 2: Hydrazinolysis The resulting ethyl thiazole-5-carboxylate is then converted to the key carbohydrazide intermediate. This is a standard nucleophilic acyl substitution where the highly nucleophilic hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxy group to form the thermodynamically stable carbohydrazide.[3]

Caption: General workflow for the synthesis of thiazole-acyl-hydrazones.

Derivatization via Condensation: Crafting the Final Scaffold

The true versatility of the scaffold is unlocked in the final step. The thiazole-5-carbohydrazide intermediate, with its reactive terminal -NH2 group, readily undergoes condensation reactions with a wide array of aldehydes or ketones to form acyl-hydrazones (a type of Schiff base).[3][4] This reaction is typically acid-catalyzed, as protonation of the aldehyde's carbonyl oxygen enhances its electrophilicity, facilitating the attack by the carbohydrazide's nitrogen.[3] This modular approach allows for the systematic introduction of diverse substituents, which is fundamental for exploring structure-activity relationships (SAR).

Detailed Protocol 1: Synthesis of 4-methyl-2-(aryl)thiazole-5-carbohydrazide (Key Intermediate)

This protocol outlines the synthesis of the core intermediate, adapted from established literature.[3]

-

Step 1 (Thiazole Formation):

-

To a solution of the desired substituted benzothioamide (10 mmol) in absolute ethanol (50 mL), add ethyl 2-chloroacetoacetate (10 mmol).

-

Reflux the mixture for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product, ethyl 4-methyl-2-(aryl)thiazole-5-carboxylate, will often precipitate.

-

Filter the solid, wash with cold ethanol, and dry. Recrystallize from ethanol if further purification is needed.

-

-

Step 2 (Hydrazinolysis):

-

Suspend the ethyl-thiazole-carboxylate (5 mmol) from Step 1 in absolute ethanol (40 mL).

-

Add hydrazine hydrate (80% solution, 25 mmol, 5 equivalents) dropwise to the suspension.

-

Causality: A large excess of hydrazine is used to drive the reaction to completion.

-

Reflux the mixture for 8-12 hours, during which the solid ester will dissolve and a new solid (the hydrazide) will precipitate.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Filter the resulting white or off-white solid, wash thoroughly with cold water and then a small amount of cold ethanol.

-

Dry the product, 4-methyl-2-(aryl)thiazole-5-carbohydrazide, under vacuum. The purity is typically high enough for the next step without further purification.

-

Section 2: The Pharmacological Spectrum

The thiazole-carbohydrazide scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a valuable starting point for drug discovery programs targeting various diseases.[5][6][7]

Antimicrobial Activity

This scaffold is a potent framework for developing novel antimicrobial agents to combat rising drug resistance.[8][9]

-

Antibacterial Action: Derivatives have shown moderate to good growth inhibition against both Gram-positive (e.g., Staphylococcus aureus, Listeria monocytogenes) and Gram-negative (e.g., Escherichia coli, Salmonella enteritidis) bacteria.[3] In some cases, the parent thiazole-carbohydrazide itself has exhibited activity superior to the reference drug gentamicin against certain strains.[3] The mechanism is often linked to the inhibition of essential bacterial enzymes, such as DNA gyrase, which is critical for bacterial DNA replication.[8][10]

-

Antifungal Properties: Significant activity has been noted against fungal pathogens like Candida albicans.[3] Certain derivatives have shown inhibitory effects comparable or even superior to the standard antifungal drug fluconazole.[3]

Caption: Logical overview of antimicrobial targeting by the scaffold.

Anticancer Activity

The thiazole core is a well-established component of anticancer drugs like Dasatinib.[11] The addition of the carbohydrazide linker allows for modifications that can fine-tune activity against various cancer cell lines.

-

Cytotoxicity: Derivatives have demonstrated significant cytotoxic potential against cell lines such as hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549).[11][12][13]

-

Mechanism of Action: The anticancer effects are often multifaceted. Studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from proliferating.[13][14][15] A key mechanism identified for some derivatives is the inhibition of critical signaling proteins like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is essential for tumor angiogenesis.[13]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Aryl-4-methylthiazole Hydrazones | HepG-2 | 1.61 - 1.98 | [11] |

| 2-Hydrazinyl-thiazol-4-ones | MCF-7 | 2.57 | [13] |

| 2-Hydrazinyl-thiazol-4-ones | HepG-2 | 7.26 | [13] |

| Thiazole-hydrazide analogs | A549 | Selective Cytotoxicity | [12] |

| Table 1: Selected Anticancer Activity Data for Thiazole-Carbohydrazide Derivatives. |

Anti-inflammatory and Antiviral Activities

-

Anti-inflammatory: Certain thiazolyl-carbonyl-thiosemicarbazides (a close analog of carbohydrazides) have shown potent anti-inflammatory effects. This activity is linked to their ability to inhibit inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key mediator in the inflammatory process.[16][17]

-

Antiviral: The scaffold has been explored for activity against a range of DNA and RNA viruses.[18] While activity can be specific, derivatives have shown inhibitory effects against viruses such as Hepatitis C (HCV) and influenza virus.[1][19][20]

Section 3: Structure-Activity Relationship (SAR) and Drug Design

Systematic modification of the thiazole-carbohydrazide scaffold has yielded crucial insights into the structural requirements for biological activity.[21][22]

-

The Aryl Moiety (at position 2 of thiazole): The nature and substitution pattern of the aryl ring attached to the thiazole are critical. Electron-withdrawing groups (e.g., trifluoromethyl, -CF3) have been shown to enhance antimicrobial activity.[3]

-

The Hydrazone Substituent: This is the most common point of diversification. The electronic properties of the substituent introduced via the aldehyde play a major role.

-

For antimicrobial activity , substitutions like monohydroxy, para-fluoro, and 2,4-dichloro on the benzylidene ring have been shown to be beneficial.[3]

-

For anticancer activity , the presence of chloro or dimethylamino groups on the terminal phenyl ring can significantly influence cytotoxicity.[11][12] The position of the substituent (ortho vs. para) can also dramatically alter the anticancer profile.[12]

-

-

The Core Scaffold: The integrity of the thiazole ring and the carbohydrazide linker is generally essential for activity, as they correctly position the substituents for interaction with biological targets.

Detailed Protocol 2: General Synthesis of N'-(Arylmethylidene)-thiazole-5-carbohydrazides (Final Products)

This protocol details the final derivatization step, adapted from published methods.[3]

-

Reaction Setup:

-

Dissolve the thiazole-carbohydrazide intermediate (1 mmol) in absolute ethanol (10-15 mL) in a round-bottom flask. Gentle heating may be required to achieve dissolution.

-

Add the desired substituted benzaldehyde (1 mmol).

-

Self-Validation: Add 2-3 drops of a strong acid catalyst (e.g., concentrated H2SO4 or glacial acetic acid). The catalyst is crucial for activating the aldehyde, and its absence will result in a significantly slower or incomplete reaction.

-

-

Reaction and Work-up:

-

Reflux the mixture for 2-6 hours. The formation of the product is often indicated by a color change or the precipitation of a solid. Monitor the reaction's progress using TLC.

-

After completion, cool the flask to room temperature and then in an ice bath.

-

Filter the precipitated solid product.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted aldehyde or catalyst.

-

-

Purification and Characterization:

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/ethanol mixture) to obtain the pure acyl-hydrazone derivative.

-

Confirm the structure using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The disappearance of the -NH2 proton signals from the carbohydrazide and the appearance of a new azomethine (-N=CH-) proton signal in the ¹H-NMR spectrum are key indicators of a successful reaction.[3][4]

-

Conclusion and Future Outlook

The thiazole-based carbohydrazide scaffold represents a highly adaptable and pharmacologically potent platform in medicinal chemistry. Its straightforward, modular synthesis allows for the creation of large, diverse chemical libraries amenable to high-throughput screening. The broad spectrum of demonstrated biological activities—spanning antimicrobial, anticancer, anti-inflammatory, and antiviral domains—underscores its significance.[2][23] Future research should focus on elucidating specific molecular targets for these compounds, optimizing their pharmacokinetic profiles for better bioavailability and reduced toxicity, and leveraging computational modeling to guide the rational design of next-generation therapeutics based on this versatile and powerful core.

References

-

Crisan, O., et al. (2018). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. Molecules. Available from: [Link]

-

Paithankar, V. R., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available from: [Link]

-

Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available from: [Link]

-

Arote, V. (2024). A review on thiazole based compounds and it's pharmacological activities. Journal of Drug Delivery and Therapeutics. Available from: [Link]

-

Parrino, B., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. Available from: [Link]

-

Yurttaş, L., et al. (2015). Synthesis, Characterization and Antiviral Activities of Some Novel 4-Thiazolidinones Derived from Imidazo[2,1-b][3][11]thiazole-5-carbohydrazide Hydrazones. ResearchGate. Available from: [Link]

-

Sharma, S., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. Available from: [Link]

-

Zala, G. I., et al. (2019). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed. Available from: [Link]

-

Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available from: [Link]

-

Singhal, M. (2024). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Journal of Emerging Technologies and Innovative Research. Available from: [Link]

-

Rehman, S. U., et al. (2023). Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. Molecules. Available from: [Link]

-

Petrou, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules. Available from: [Link]

-

Crisan, O., et al. (2018). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. ResearchGate. Available from: [Link]

-

Unknown. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Available from: [Link]

-

Unknown. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Journal of Drug Delivery and Therapeutics. Available from: [Link]

-

Abbas, S. Y., et al. (2022). Anti-viral activity of thiazole derivatives: an updated patent review. ResearchGate. Available from: [Link]

-

Taha, M. M., et al. (2024). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. DergiPark. Available from: [Link]

-

Abbas, S. Y., et al. (2022). Anti-viral activity of thiazole derivatives: an updated patent review. PubMed. Available from: [Link]

-

Kumar, P., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. Available from: [Link]

-

Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Research Square. Available from: [Link]

-

Megahed, W. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. PubMed. Available from: [Link]

-

Megahed, W. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. Available from: [Link]

-

Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]

-

Reddy, T. S., et al. (2015). Synthesis, Anticancer and Antioxidant Activity of Novel Carbazole-Based Thiazole Derivatives. ResearchGate. Available from: [Link]

-

Unknown. (2024). A Review On Chemistry And Antimicrobial Activity Of Thiazole. Journal of Drug Delivery and Therapeutics. Available from: [Link]

-

Vlase, L., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules. Available from: [Link]

-

Sharma, P., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Bentham Science. Available from: [Link]

-

Yurttas, L., et al. (2015). Synthesis and cytotoxicity of novel (thiazol-2-yl)hydrazine derivatives as promising anti-Candida agents. ResearchGate. Available from: [Link]

-

Unknown. (n.d.). Overview on Biological Activities of Thiazole Derivatives. ResearchGate. Available from: [Link]

-

Li, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. Available from: [Link]

-

Ghorbani-Vaghei, R., et al. (2022). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. Molecules. Available from: [Link]

-

Unknown. (n.d.). Structure Activity Relationship. ResearchGate. Available from: [Link]

-

Vlase, L., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available from: [Link]

-

Vlase, L., et al. (2023). An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org. Available from: [Link]

-

Kim, Y-C., et al. (2012). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. jchemrev.com [jchemrev.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. jchemrev.com [jchemrev.com]

- 11. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. mdpi.com [mdpi.com]

- 14. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. wisdomlib.org [wisdomlib.org]

Structure-Activity Relationship (SAR) of 4-Chlorophenyl Thiazole Derivatives: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of 4-chlorophenyl thiazole derivatives, a privileged scaffold in medicinal chemistry. We explore the structural determinants governing their efficacy as antimicrobial and anticancer agents, with a specific focus on the role of the 4-chlorophenyl moiety in modulating lipophilicity, metabolic stability, and target engagement (e.g., EGFR, DNA gyrase). Detailed synthetic protocols, mechanistic pathways, and quantitative SAR data are presented to support drug discovery workflows.

Introduction: The Pharmacophore Advantage

The thiazole ring is a cornerstone of medicinal chemistry, serving as a bioisostere for pyridine and a linker that restricts conformational flexibility. However, the specific functionalization at the C4 position with a 4-chlorophenyl group creates a unique pharmacophore with distinct advantages:

-

Enhanced Lipophilicity: The chlorine atom at the para-position significantly increases the partition coefficient (logP), facilitating passive diffusion across bacterial cell walls and mammalian cell membranes.

-

Metabolic Blockade: The C4-position of a phenyl ring is a primary site for cytochrome P450-mediated hydroxylation. Substitution with chlorine blocks this metabolic soft spot, prolonging the half-life (

) of the drug candidate. -

Halogen Bonding: Unlike fluorine, the chlorine atom possesses a distinct positive electrostatic potential cap (sigma-hole), allowing it to participate in halogen bonding with carbonyl oxygens or aromatic systems in the binding pockets of target proteins (e.g., EGFR kinase domain).

Chemical Synthesis: The Hantzsch Protocol[1][2][3]

The most robust method for constructing this scaffold is the Hantzsch Thiazole Synthesis. This condensation reaction between a

Core Synthetic Pathway[3]

The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the

Figure 1: Step-wise mechanism of the Hantzsch synthesis for generating the 4-chlorophenyl thiazole core.

Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

Reagents:

-

4-Chlorophenacyl bromide (1.0 equiv)

-

Thiourea (1.1 equiv)

-

Absolute Ethanol (10 mL per mmol)

-

Sodium acetate (anhydrous)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenacyl bromide (e.g., 2.33 g, 10 mmol) in absolute ethanol (50 mL).

-

Addition: Add thiourea (0.84 g, 11 mmol) to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) for 3–4 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). -

Work-up: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.[2][1]

-

Neutralization: Pour the reaction mixture into ice-cold water (100 mL) and neutralize with saturated sodium acetate or ammonium hydroxide solution until pH

8. A solid precipitate will form. -

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure product.

-

Expected Yield: 85–95%

-

Appearance: White to pale yellow crystalline solid.

-

Structure-Activity Relationship (SAR) Analysis

The biological activity of these derivatives is tightly controlled by substitutions at three key positions on the thiazole ring.

SAR Map: The Pharmacophore

Figure 2: SAR map highlighting the functional roles of substitutions on the thiazole scaffold.

Detailed Analysis

1. The C4-Position: The Lipophilic Anchor

The 4-chlorophenyl group is rarely replaced without loss of activity in antimicrobial and anticancer series.

-

Electronic Effect: The electron-withdrawing nature of chlorine (inductive effect) decreases the electron density on the thiazole ring, which can strengthen

-stacking interactions with aromatic residues (e.g., Phe, Trp) in enzyme active sites. -

Steric Fit: In EGFR kinase inhibition, the 4-chlorophenyl moiety occupies a hydrophobic pocket near the gatekeeper residue (Thr790). Larger halogens (Br, I) often clash sterically, while smaller ones (F) may not fill the pocket adequately to displace water molecules.

2. The C2-Position: The Diversity Point

This is the primary site for derivatization to tune selectivity.

-

Hydrazone Linkages (

): Condensation with aromatic aldehydes creates hydrazones. These derivatives often show superior anticancer activity (IC -

Amide Linkages (

): Acylation improves proteolytic stability but can reduce solubility.

3. The C5-Position

Generally, substitution at C5 is less tolerated. Small groups (methyl) are acceptable, but bulky substituents often disrupt the planar conformation required for DNA intercalation or kinase binding.

Biological Applications & Mechanism of Action[5]

Anticancer Activity (Target: EGFR Kinase)

Derivatives bearing the 4-chlorophenyl group are potent ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR).

-

Mechanism: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor for the backbone NH of Met793. The 4-chlorophenyl group projects into the hydrophobic back-pocket, engaging in Van der Waals interactions.

-

Data Trend:

-

Compound A (4-Cl): IC

= 0.25 -

Compound B (4-H): IC

> 10 -

Compound C (4-OMe): IC

= 2.1

-

Antimicrobial Activity (Target: DNA Gyrase)

These compounds exhibit bactericidal activity against Gram-positive strains (S. aureus, B. subtilis).

-

Mechanism: They stabilize the DNA-gyrase complex, preventing DNA religation and leading to double-strand breaks. The lipophilicity of the Cl-group is critical for penetrating the thick peptidoglycan layer of Gram-positive bacteria.

Figure 3: Dual mechanism of action pathways for anticancer and antimicrobial efficacy.

Experimental Protocol: MTT Cytotoxicity Assay

To validate the SAR discussed, the following protocol assesses cell viability.

Materials:

-

Cell lines: MCF-7 (Breast), A549 (Lung)[3]

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

Workflow:

-

Seeding: Plate cells (

cells/well) in 96-well plates and incubate for 24 hours at -

Treatment: Treat cells with graded concentrations of the thiazole derivative (0.1 – 100

M) dissolved in DMSO (final DMSO < 0.1%). -

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Remove media and add 100

L DMSO to dissolve formazan crystals. -

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate IC

using non-linear regression analysis (GraphPad Prism).

Summary of Key SAR Data

The following table synthesizes data from multiple studies to illustrate the impact of the R-group at position 4 of the phenyl ring (on the thiazole C4) and the linker at C2.

| Compound ID | C4-Phenyl Sub.[7][8][9][10][11][12][13] (R1) | C2-Linker (R2) | Target | Activity (IC | Insight |

| TZ-01 | 4-Cl | Free Amine (NH | S. aureus | 12.5 | Baseline antimicrobial activity. |

| TZ-02 | H | Free Amine (NH | S. aureus | >100 | Loss of lipophilicity reduces potency. |

| TZ-03 | 4-Cl | Hydrazone (Ph-4-NO | EGFR | 0.24 | High potency; H-bonding + hydrophobic fit. |

| TZ-04 | 4-OMe | Hydrazone (Ph-4-NO | EGFR | 1.80 | Electron donation disrupts binding. |

| TZ-05 | 4-Cl | Amide (NH-CO-CH | MCF-7 | 5.2 | Good stability, moderate potency. |

References

-

Thiazole-driven heterocyclic hybrids as EGFR inhibitors. PubMed Central. Available at: [Link]

-

Synthesis and biological evaluation of 4-(4-chlorophenyl)thiazole compounds. SciELO. Available at: [Link]

-

Structure-activity relationships of thiazole and thiadiazole derivatives. PubMed Central. Available at: [Link]

-

Microwave-assisted Hantzsch thiazole synthesis. PubMed Central. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 7. dovepress.com [dovepress.com]

- 8. archives.ijper.org [archives.ijper.org]

- 9. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 11. Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnrjournal.com [pnrjournal.com]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide, a key intermediate in the development of novel therapeutic agents. The synthesis proceeds via the hydrazinolysis of ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate. This guide is designed to offer a reproducible, in-depth methodology, underpinned by mechanistic insights and rigorous safety protocols. We will delve into the causality behind experimental choices, ensuring a thorough understanding for researchers in medicinal chemistry and drug discovery.

Introduction and Scientific Context

The 1,3-thiazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of pharmacologically active compounds, demonstrating antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] The incorporation of a carbohydrazide functional group (-CONHNH₂) at the 4-position of the thiazole ring provides a versatile synthetic handle for the construction of more complex molecules, such as hydrazones and other heterocyclic systems, which are themselves classes of compounds with significant biological potential.[2][3]

The target molecule, 2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide, combines the structural features of the chloro-substituted phenyl ring, the stable thiazole core, and the reactive carbohydrazide moiety, making it a valuable building block for library synthesis in drug discovery programs.

This protocol details the conversion of the corresponding ethyl ester to the desired carbohydrazide. The selected method is the direct hydrazinolysis using hydrazine hydrate, a robust and widely employed transformation in organic synthesis for converting esters to hydrazides.[3][4]

Reaction Mechanism: Nucleophilic Acyl Substitution

The conversion of an ester to a carbohydrazide is a classic example of nucleophilic acyl substitution. The reaction mechanism proceeds in two principal stages:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of hydrazine (H₂N-NH₂) on the electrophilic carbonyl carbon of the ethyl ester. This forms a tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The ethoxy group (-OCH₂CH₃) is eliminated as the leaving group (ethanol), and the C=O double bond is reformed, yielding the final carbohydrazide product.

The use of an alcohol, such as ethanol, as the solvent is advantageous as it can readily accommodate the ethanol byproduct, and the starting materials are typically soluble in it. The reaction is often driven to completion by using an excess of hydrazine hydrate or by heating under reflux to increase the reaction rate.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier |

| Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | 306935-41-1 | C₁₂H₁₀ClNO₂S | 267.73 | ≥97% | Major Chemical Suppliers |

| Hydrazine Hydrate (55-64%) | 7803-57-8 | H₆N₂O | 50.06 | ~55% Hydrazine | Major Chemical Suppliers |

| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | 46.07 | ≥99.5% | Major Chemical Suppliers |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A | In-house |

Laboratory Equipment

-

Round-bottom flask (100 mL or appropriate size)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Buchner funnel and filter flask assembly

-

Filter paper (e.g., Whatman No. 1)

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders and pipettes

-

Melting point apparatus

-

Analytical balance

-

Standard laboratory glassware

-

Fume hood

Detailed Experimental Protocol

WARNING: Hydrazine hydrate is highly toxic, corrosive, a suspected carcinogen, and can be fatal if inhaled.[5][6] This entire procedure must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles/face shield, must be worn at all times.[7][8][9]

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate (e.g., 5.0 g, 18.67 mmol).

-

Add absolute ethanol (50 mL) to the flask and stir the mixture until the ester is fully dissolved.

-

-

Addition of Hydrazine Hydrate:

-

Carefully add hydrazine hydrate (~60%, 5.0 mL, approx. 103 mmol, ~5.5 equivalents) to the solution dropwise at room temperature. The use of a significant excess of hydrazine helps to drive the reaction to completion.

-

-

Reflux:

-

Attach a reflux condenser to the flask and place the assembly in a heating mantle.

-

Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain the reflux with gentle stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting ester spot indicates reaction completion.

-

-

Product Isolation:

-

After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

-

Further cool the flask in an ice bath for 30-60 minutes to facilitate the precipitation of the solid product.

-

Collect the precipitated white or off-white solid by vacuum filtration using a Buchner funnel.

-

-

Purification:

-

Wash the collected solid on the filter with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted hydrazine hydrate and other soluble impurities.

-

To further purify the product, recrystallization from ethanol is recommended. Transfer the crude solid to an Erlenmeyer flask, add a minimal amount of hot ethanol to dissolve it completely, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Filter the purified crystals, wash with a small amount of cold ethanol, and dry the final product under vacuum to a constant weight.

-

Characterization and Data

The identity and purity of the synthesized 2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide should be confirmed using standard analytical techniques.

| Analysis Technique | Expected Results |

| Appearance | White to off-white crystalline solid |

| Melting Point | Literature values should be consulted for comparison. A sharp melting point range indicates high purity. |

| FT-IR (KBr, cm⁻¹) | ~3300-3200 (N-H stretching of hydrazide), ~1650 (C=O stretching, amide I band), ~1600 (C=N stretching of thiazole) |

| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to the aromatic protons of the chlorophenyl group (doublets around 7.5-8.0 ppm), a singlet for the thiazole proton, and broad singlets for the -NH and -NH₂ protons of the hydrazide group. |

| ¹³C NMR (DMSO-d₆, δ ppm) | Peaks corresponding to the carbonyl carbon (~160-165 ppm), and carbons of the thiazole and chlorophenyl rings. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to [M+H]⁺ for C₁₀H₈ClN₃OS. |

Overall Synthesis Workflow

Troubleshooting and Expert Insights

-

Low Yield: If the yield is lower than expected, ensure that the reflux time was sufficient for the reaction to go to completion. Confirm the quality of the starting ester and the concentration of the hydrazine hydrate. In some cases, extending the reflux time or using a larger excess of hydrazine hydrate may improve the yield.

-

Oily Product: If the product oils out instead of precipitating as a solid, it may be due to impurities. Try scratching the inside of the flask with a glass rod to induce crystallization. If this fails, solvent extraction followed by recrystallization from a different solvent system may be necessary.

-

Solvent Choice: Ethanol is a common and effective solvent for this reaction. It is a good solvent for the starting materials and the reaction byproduct is also ethanol, simplifying the reaction environment. Methanol can also be used.

-

Importance of Washing: Thoroughly washing the crude product with cold ethanol is crucial to remove residual hydrazine hydrate, which can interfere with subsequent reactions and analytical characterization.

References

- Vertex AI Search. (2025).

- Nexchem Ltd. (n.d.).

- Thermo Fisher Scientific. (2014). Hydrazine hydrate, 55% (Hydrazine, 35%)

- Oxford Lab Fine Chem LLP. (n.d.).

- Arkema Inc. (n.d.).

- MDPI. (n.d.). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)

- Kulka, M. (1955). HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS. Canadian Journal of Chemistry, 33(1), 1-6.

- LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters.

- Nowak, M., et al. (2023). Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. Molecules, 28(15), 5789.

- Semantic Scholar. (2021).

- Arnott, G. (2023). Hydrolysis of esters mechanism. YouTube.

- Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis. YouTube.

- ChemicalBook. (n.d.). 2-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide.

- MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)

- Taylor & Francis Online. (n.d.). Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents.

- BLDpharm. (n.d.). 69542-81-0|2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide.

- ResearchGate. (n.d.). (PDF)

- ResearchGate. (2021). (PDF)

- ResearchGate. (n.d.).

- Baghdad Science Journal. (2021).

- PrepChem.com. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- Dana Bioscience. (n.d.). 2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide 10mg.

- ChemicalBook. (n.d.). ethyl 4-(2-chlorophenyl)

- Sigma-Aldrich. (n.d.). 2-Amino-4-(4-chlorophenyl)thiazole 98 2103-99-3.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Amino-4-(4-chlorophenyl)thiazole 2103-99-3.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. nexchem.co.uk [nexchem.co.uk]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. files.dep.state.pa.us [files.dep.state.pa.us]

Reaction conditions for hydrazinolysis of ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate

Application Note: Optimized Hydrazinolysis of Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate

Executive Summary

This technical guide details the reaction conditions for the conversion of ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate to its corresponding hydrazide, 2-(4-chlorophenyl)thiazole-4-carbohydrazide . This transformation is a critical step in the synthesis of bioactive scaffolds, particularly for antimicrobial and anticancer drug discovery. The protocol utilizes a nucleophilic acyl substitution driven by hydrazine hydrate in refluxing ethanol, ensuring high yields (>80%) and purity suitable for subsequent derivatization (e.g., Schiff base formation).

Scientific Foundation & Mechanistic Insight

The Chemical Transformation

The reaction involves the hydrazinolysis of an ethyl ester located at the C4 position of the thiazole ring.[1] The electron-withdrawing nature of the thiazole ring, combined with the 4-chlorophenyl substituent at C2, activates the carbonyl carbon, making it susceptible to nucleophilic attack by hydrazine.

Reaction Mechanism (B_AC2)

The mechanism follows a standard base-catalyzed bimolecular acyl cleavage (B_AC2 ).

-

Nucleophilic Attack: The lone pair of the terminal nitrogen in hydrazine (

) attacks the electrophilic carbonyl carbon of the ester. -

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Elimination: The ethoxide ion (

) is expelled as a leaving group, reforming the carbonyl double bond to yield the hydrazide. -

Proton Transfer: Rapid proton transfer occurs between the ethoxide and the protonated hydrazide nitrogen, releasing ethanol as the byproduct.

Figure 1: Mechanistic pathway of the hydrazinolysis reaction via nucleophilic acyl substitution.

Experimental Protocol (SOP)

Safety Warning: Hydrazine hydrate is highly toxic, corrosive, and a potential carcinogen. All operations must be performed in a functioning fume hood using nitrile gloves and safety goggles.

Materials & Reagents

-

Substrate: Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate (1.0 eq)

-

Reagent: Hydrazine hydrate (80% or 99%, 5.0 – 10.0 eq)

-

Solvent: Absolute Ethanol (or 95% Ethanol)

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.[2]

Step-by-Step Procedure

-

Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol (approx. 2.67 g) of ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate in 30 mL of absolute ethanol. Stir until the solid is fully suspended or dissolved.

-

Reagent Addition: Add hydrazine hydrate (50 mmol, ~2.5 mL) dropwise to the stirring solution at room temperature.

-

Note: A large excess (5-10 equivalents) is used to prevent the formation of the symmetrical bis-hydrazide dimer.

-

-

Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78-80 °C) with moderate stirring.

-

Monitoring: Maintain reflux for 3 to 5 hours . Monitor reaction progress via Thin Layer Chromatography (TLC).[2]

-

TLC System: Hexane:Ethyl Acetate (3:2) or Chloroform:Methanol (9:1).

-

Visualization: UV light (254 nm). The hydrazide product is significantly more polar (lower

) than the starting ester.

-

-

Cooling & Precipitation: Once the starting material is consumed, remove the heat source and allow the reaction mixture to cool to room temperature. Often, the product will crystallize out upon cooling.

-

Optional: If no precipitate forms, concentrate the solvent to half-volume under reduced pressure or pour the mixture onto crushed ice (~100 g).

-

-

Isolation: Filter the precipitate using a Büchner funnel under vacuum.

-

Washing: Wash the filter cake with cold water (2 x 20 mL) to remove excess hydrazine, followed by cold ethanol (1 x 10 mL).

-

Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours.

Purification

The crude product is typically pure enough for synthesis. If necessary, recrystallize from hot ethanol or ethanol/DMF mixtures to yield fine needles/crystals.

Figure 2: Operational workflow for the synthesis and isolation of the target hydrazide.

Optimization & Troubleshooting Matrix

The following table summarizes critical reaction parameters and their impact on yield and purity.

| Parameter | Recommended Condition | Rationale | Troubleshooting |

| Solvent | Ethanol (Abs. or 95%) | Good solubility for ester; product precipitates upon cooling. | If solubility is poor, use n-Propanol or add small amount of DMF . |

| Stoichiometry | 1:5 to 1:10 (Ester:Hydrazine) | Drives equilibrium to product; prevents dimer formation. | If bis-hydrazide forms (high MP impurity), increase hydrazine ratio. |

| Temperature | Reflux (~80 °C) | Provides necessary activation energy for amide bond formation. | If reaction is slow (>6h), ensure vigorous reflux or switch to n-Propanol (BP 97°C). |

| Time | 3 - 5 Hours | Sufficient for >95% conversion. | Monitor by TLC.[2] Extended heating (>12h) may cause degradation. |

Characterization (Quality Control)

To validate the synthesis, the following spectral data should be observed:

-

IR Spectroscopy: Appearance of NH/NH2 stretching bands at 3100–3350 cm⁻¹ and a shift in the carbonyl peak (amide I) to 1640–1660 cm⁻¹ (lower frequency than the starting ester ~1720 cm⁻¹).

-

¹H NMR (DMSO-d₆):

-

Disappearance of the ethyl group signals (quartet ~4.3 ppm, triplet ~1.3 ppm).

-

Appearance of a broad singlet for -CONH- at ~9.5–10.0 ppm .[3]

-

Appearance of a broad singlet for -NH₂ at ~4.5–5.0 ppm .

-

-

Melting Point: The hydrazide typically has a higher melting point than the starting ester (Expect range: 160–190 °C depending on purity).

References

-

Chimenti, F., et al. "Synthesis and antimicrobial activity of some new thiazole derivatives." Journal of Heterocyclic Chemistry 46.5 (2009): 1027-1031. Link

-

Mehmood, H., et al. "Synthesis and molecular docking studies of 5-acetyl-2-(arylidenehydrazin-1-yl)-4-methyl-1,3-thiazoles."[4] Chemical Biodiversity 19.2 (2022). Link

-

Altıntop, M. D., et al. "Synthesis and evaluation of new thiazole derivatives as potential antimicrobial agents." Molecules 21.6 (2016): 769. Link

-

Narayana, B., et al. "Synthesis of some new 2-(4-chlorophenyl)-4-substituted thiazole derivatives." E-Journal of Chemistry 6 (2009): 493-498. Link

Sources

- 1. Sci-Hub. Some Conversions of Thiazoline Carboxylic Acid Esters. / ChemInform, 2004 [sci-hub.box]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Solubility enhancement of thiazole carbohydrazides in DMSO and biological media

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with thiazole carbohydrazide derivatives. This document provides in-depth troubleshooting advice and answers to frequently encountered questions regarding the solubility of this important class of compounds in Dimethyl Sulfoxide (DMSO) and common biological media.

Section 1: Understanding and Troubleshooting DMSO Stock Solutions

This section addresses the foundational step in most experimental workflows: preparing a stable, accurate DMSO stock solution. Errors at this stage can lead to unreliable and misleading downstream data.[1]

Question 1: My thiazole carbohydrazide compound won't fully dissolve in 100% DMSO, even at what should be a reasonable concentration. What's happening?

Answer:

Complete dissolution in DMSO is the critical first step. If you observe particulates, crystals, or a cloudy solution, several factors could be at play.

-

Intrinsic Solubility Limit: Every compound has a finite solubility in any given solvent, including DMSO.[1][2] You may simply be exceeding this limit. It's a common misconception that all organic compounds are highly soluble in DMSO. Corporate compound collections often show that 10-20% of compounds are not soluble in DMSO at typical screening concentrations (e.g., 10-30 mM).[1]

-

Solid-State Form (Polymorphism): The crystalline form of your compound significantly impacts its solubility. Amorphous (non-crystalline) solids are generally more soluble than stable crystalline forms because less energy is required to break the solid lattice.[1] Your synthesis or purification method may have produced a particularly stable, less soluble polymorph.

-

Purity: Impurities from the synthesis can sometimes be less soluble than the final compound, appearing as undissolved material. Conversely, highly soluble impurities could make a sample appear to dissolve when the active compound has not.[1]

-

Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of even small amounts of water can significantly decrease the solubility of hydrophobic compounds. Always use anhydrous, high-purity DMSO from a freshly opened bottle or one that has been stored properly in a desiccator.

Troubleshooting Protocol:

-

Reduce Concentration: The most straightforward step is to attempt dissolution at a lower concentration.

-

Gentle Heating & Sonication: Gently warm the solution (e.g., to 30-40°C) and use a sonicator bath. This adds energy to the system, helping to overcome the crystal lattice energy.[3] However, be cautious, as prolonged heating can degrade sensitive compounds.

-

Vortexing: Ensure thorough mixing by vortexing the solution vigorously.

-

Verification: After dissolution, centrifuge the sample at high speed (e.g., >10,000 x g for 10 minutes). Even if the solution looks clear, this can pellet micro-precipitates that are invisible to the naked eye. Inspect the bottom of the tube carefully.

Question 2: My compound dissolved perfectly in DMSO initially, but after a few freeze-thaw cycles, I see a precipitate. Why does this happen and is my stock solution still usable?

Answer:

This is a common and often overlooked problem that can severely impact the accuracy of your results.[4] The concentration of your supernatant is no longer what you think it is, leading to erroneous dose-response curves and inaccurate structure-activity relationships (SAR).[1]

The primary reason for precipitation during freeze-thaw cycles is that the process encourages the compound to return to its most stable, lowest-energy state, which is often a crystalline solid.[2][4] When you initially dissolve the compound, you may create a supersaturated solution, especially if you used heating. Upon freezing and re-thawing, the compound has the opportunity to nucleate and crystallize out of solution.

Workflow for Handling Freeze-Thaw Precipitation

Caption: Workflow for addressing precipitation after freeze-thaw cycles.

Best Practices for Stock Solution Storage:

-

Aliquot: The single most effective strategy is to prepare single-use aliquots of your freshly made stock solution. This minimizes the number of freeze-thaw cycles for any given sample.

-

Lower Concentration: If feasible, storing compounds at a lower concentration can reduce the likelihood of precipitation.[1]

-

Check Stability: Some thiazole derivatives can be unstable in DMSO, undergoing degradation over time, which can also result in the formation of insoluble products.[5][6] If you suspect instability, it is crucial to analyze the stock solution by LC-MS or NMR over time.

Section 2: Overcoming Precipitation in Biological Media

The transition from a 100% organic solvent (DMSO) to a primarily aqueous environment (cell culture media, assay buffer) is the most common point of failure for poorly soluble compounds.

Question 3: My compound is fully dissolved in its DMSO stock, but it crashes out of solution immediately when I add it to my aqueous assay buffer. Why?

Answer:

This phenomenon, often called "precipitation upon dilution," is a classic sign of a poorly water-soluble compound.[5][7] While your thiazole carbohydrazide is soluble in the polar aprotic solvent DMSO, the moment you introduce it to an aqueous buffer, the solvent environment changes dramatically. The DMSO concentration plummets, and the surrounding water molecules cannot effectively solvate the hydrophobic compound, causing it to precipitate.[7]

The Dilution Process and Precipitation

Caption: The mechanism of compound precipitation upon dilution in aqueous media.

Initial Troubleshooting Steps:

-

Lower the Final DMSO Concentration: While counterintuitive, ensuring the final DMSO concentration in your assay is low (generally <0.5% for cell-based assays) is crucial to minimize solvent-induced artifacts and toxicity.[7] However, this makes the final solution more aqueous, which can worsen precipitation. It's a balancing act.

-

Modify the Dilution Protocol: Instead of a single large dilution (e.g., 1:1000), perform a serial dilution.[3][5] First, make an intermediate dilution of your DMSO stock into your assay buffer or media that is already warm (37°C).[3] Vortex this intermediate dilution immediately and thoroughly before making the final dilution into your assay plate. This gradual change in solvent polarity can sometimes keep the compound in solution.

-

Reduce the Final Compound Concentration: Test a lower concentration of your compound. It's possible your target concentration is simply above the thermodynamic solubility limit in the final assay buffer.[8]

Section 3: Advanced Solubility Enhancement Strategies

If basic troubleshooting fails, you may need to employ more advanced formulation strategies to keep your thiazole carbohydrazide in solution.

Question 4: How can I use pH to my advantage to increase the solubility of my thiazole compound?

Answer:

Many thiazole carbohydrazide derivatives contain ionizable functional groups (weakly acidic or weakly basic centers). Their charge state, and therefore their aqueous solubility, is highly dependent on the pH of the solution.[9] For many drug molecules, pH modification is a powerful tool to enhance solubility.[9]

-

Weakly Basic Compounds: If your compound has a basic nitrogen (like an amine or a basic thiazole ring), it will become protonated and positively charged at a pH below its pKa. This charged species is almost always more soluble in water than the neutral form. Therefore, using a more acidic buffer (e.g., pH 5.0-6.5) can dramatically increase solubility.[5]

-

Weakly Acidic Compounds: If your compound has an acidic proton (like a phenol or a carboxylic acid, though less common in this core structure), it will become deprotonated and negatively charged at a pH above its pKa. Using a more basic buffer (e.g., pH 7.5-8.5) will increase its solubility.[5]

| Compound Type | pKa Relationship | Action to Increase Solubility | Example Buffer System |

| Weakly Basic Thiazole | pH < pKa | Lower the pH of the buffer | Citrate Buffer, MES Buffer |

| Weakly Acidic Thiazole | pH > pKa | Raise the pH of the buffer | Phosphate Buffer (high pH), HEPES |

Important Considerations:

-

Assay Compatibility: Ensure the pH required for solubility is compatible with your biological assay. Enzymes and cells have optimal pH ranges for activity and viability.

-

pKa Determination: If the pKa of your compound is unknown, you may need to determine it experimentally or use computational prediction tools to guide your pH selection.

Question 5: What are co-solvents and how can I use them?

Answer:

A co-solvent is a water-miscible organic solvent that is added to an aqueous solution to increase the solubility of poorly soluble compounds.[9][10] The co-solvent essentially reduces the overall polarity of the water-based solvent system, making it more "friendly" to hydrophobic molecules.

| Co-Solvent | Common Use & Properties | Typical Final Concentration |

| Ethanol | Commonly used, but can have effects on cells at higher concentrations. | 1-5% |

| Polyethylene Glycol (PEG 300/400) | Low toxicity, often used in preclinical formulations.[11] | 5-20% |

| Propylene Glycol | Another common choice with a good safety profile.[10] | 5-20% |

| Glycerol | Can help stabilize proteins and is generally well-tolerated by cells.[11] | 1-10% |

Protocol for Using Co-solvents:

-

Prepare your assay buffer.

-

Add the desired percentage of the co-solvent to the buffer and mix well.

-

Add your DMSO stock solution to the co-solvent/buffer mixture.

-

Crucially, always run a "vehicle control" containing the same concentration of DMSO and co-solvent to ensure that the solvent mixture itself does not affect your biological assay.

Question 6: I've tried everything else. What are some more advanced, formulation-based approaches?

Answer:

When simple methods are insufficient, several advanced formulation strategies can be employed, which are common in the pharmaceutical industry to enable the development of poorly soluble drugs.[12][13][14]

-

Cyclodextrins: These are sugar-based macrocycles with a hydrophobic interior and a hydrophilic exterior.[5] They can encapsulate a poorly soluble thiazole molecule, forming an "inclusion complex" that is readily soluble in water.[5][8][9] The drug is then released from the complex to interact with its target.

-

Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer scale.[15][16] According to the Noyes-Whitney equation, decreasing particle size increases the surface area, which can lead to a faster dissolution rate and higher apparent solubility.[9][15] This is achieved through methods like media milling or high-pressure homogenization.[16]

-

Solid Dispersions: In this approach, the drug is dispersed at a molecular level within a hydrophilic polymer matrix (like PVP or a poloxamer).[5][15] This creates an amorphous form of the drug, preventing it from crystallizing and thereby enhancing its solubility and dissolution rate.[5][12]

Section 4: Key Experimental Protocols

Protocol 1: Preparation and Validation of a DMSO Stock Solution

-

Preparation: Accurately weigh the thiazole carbohydrazide compound. Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

-

Dissolution: Vortex vigorously for 2-3 minutes. If not fully dissolved, sonicate in a water bath for 10-15 minutes. Gentle warming (37°C) can be applied if necessary.

-

Visual Inspection: Visually inspect the solution against a bright light and a dark background to check for any visible particulates.

-

Centrifugation: Centrifuge the tube at >10,000 x g for 10 minutes to pellet any potential micro-precipitates.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new, clean tube, avoiding the very bottom of the centrifugation tube.

-

Aliquoting & Storage: Dispense the validated stock solution into single-use aliquots in properly labeled tubes. Store at -20°C or -80°C.

Protocol 2: Cyclodextrin Inclusion Complex Formation (Kneading Method)

This protocol is a common starting point for screening the effectiveness of cyclodextrins.

-

Molar Ratio Selection: Choose a molar ratio of drug to cyclodextrin (e.g., 1:1, 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its solubility and safety profile.

-

Cyclodextrin Paste: In a mortar, add the cyclodextrin and a small amount of a water/ethanol (50:50) mixture. Knead with a pestle until a homogenous paste is formed.

-

Drug Incorporation: Add the thiazole carbohydrazide powder to the paste in small portions while continuously kneading for 45-60 minutes. Add more solvent mixture if the paste becomes too stiff.

-

Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum oven.

-

Final Processing: Grind the dried complex into a fine powder and store it in a desiccator.

-

Solubility Testing: Test the solubility of the resulting powder in your aqueous buffer compared to the unformulated drug.

References

- Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. Benchchem.

- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.

- How do I avoid precipitation of DMSO soluble compounds in water based culture media?. ResearchGate.

- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.

- Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate.

- Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit.

- Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.

- Compound precipitation in high-concentration DMSO solutions. PubMed.

- Technical Support Center: Improving the Solubility of Thiazole Compounds. Benchchem.

- How to tackle compound solubility issue. Reddit.

- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.

- Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. ResearchGate.

- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.

- Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. ACS Publications.

- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.

- An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.

- Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.

- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.

- Green solvents for eco-friendly synthesis of bioactive heterocycles. ResearchGate.

- SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results.

- Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications.

- Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. PubMed.

- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC.

- The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. PubMed.

- SUPPORTING INFORMATION. Wiley Online Library.

- CHAPTER 2: Tactics to Improve Solubility. Royal Society of Chemistry.

- Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. PMC.

- Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. PMC.

- Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC.

- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. PMC.

- Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. PMC.

- 1,2-Thiazole-5-carbohydrazide. Benchchem.

- Dimethyl Sulfoxide. PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 11. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 13. researchgate.net [researchgate.net]

- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pharmaexcipients.com [pharmaexcipients.com]

Technical Support Center: Hantzsch Thiazole Synthesis Troubleshooting

Executive Summary & Diagnostic Workflow

The Hantzsch thiazole synthesis is a cornerstone method for constructing 1,3-thiazoles via the condensation of

This guide moves beyond basic recipe following. It treats the reaction as a kinetic competition between S-alkylation (productive pathway) and oxidative degradation/polymerization (non-productive pathway).

Interactive Diagnostic Flowchart

Use the following decision tree to identify your specific failure mode.

Figure 1: Diagnostic logic flow for identifying Hantzsch thiazole synthesis failure points. Blue nodes indicate analysis steps; Red/Yellow nodes indicate decision points; White dashed nodes indicate corrective actions.

Core Mechanism & Critical Failure Points

To troubleshoot effectively, you must understand the "Invisible" steps. The reaction proceeds in two distinct phases:[1][2][3]

-

Intermolecular S-Alkylation: The sulfur of the thioamide attacks the

-carbon of the haloketone. This is an-

Failure Point: Steric hindrance at the

-carbon or poor nucleophilicity of the thioamide (due to electron-withdrawing groups) halts the reaction here.

-

-

Intramolecular Cyclization & Dehydration: The nitrogen attacks the carbonyl, forming a hydroxythiazoline intermediate, which then eliminates water to aromatize.

-

Failure Point: The hydroxythiazoline intermediate is surprisingly stable. Without sufficient driving force (acid catalysis or heat), the reaction stalls at this non-aromatic intermediate [1].

-

Troubleshooting Modules (Q&A)

Module 1: Reactant Integrity ("Garbage In, Garbage Out")

Q: My reaction turns black immediately upon mixing. Is this normal?

A: No. Instant blackening indicates the oxidative decomposition of the

-

The Cause:

-haloketones are notoriously unstable lachrymators. Old bottles often contain liberated acid (HBr/HCl) and polymerized material. -

The Fix:

-

Check the Haloketone: Run a TLC of the starting material.[4] If there is a streak or spot at the baseline, it is degraded.

-

Purification: Recrystallize solid haloketones from hexane/ether. For liquids, pass through a short plug of silica gel immediately before use.

-

Scavenging: If the thioamide is oxidation-prone, conduct the reaction under

atmosphere.

-

Q: I see starting material remaining even after refluxing for 24 hours.

A: This suggests a failure in the initial S-alkylation step (

-

The Cause: Often due to solvation shells . In protic solvents like ethanol, the thiourea/thioamide sulfur is heavily hydrogen-bonded, reducing its nucleophilicity.

-

The Fix: Switch to a polar aprotic solvent like DMF or 1,4-Dioxane . These solvents solvate the cation but leave the sulfur anion "naked" and more reactive [2].

Module 2: The "Stuck" Intermediate (Dehydration Failure)

Q: LCMS shows a peak with Mass = [Expected Product] + 18. What is this? A: You have isolated the 4-hydroxythiazoline intermediate .

-

The Science: The cyclization has occurred, but the final aromatization (dehydration) step has stalled. This is common when electron-withdrawing groups on the aromatic ring destabilize the carbocation transition state required for water elimination [3].

-

The Fix ("The Acid Kick"):

-

Do not discard.

-

Add a catalytic amount of p-toluenesulfonic acid (pTSA) or concentrated

(2-3 drops) to the reaction mixture. -

Reflux for an additional 1-2 hours. The acid protonates the hydroxyl group, making it a better leaving group (

), driving aromatization.

-

Module 3: Regioselectivity & Salt Formation

Q: I obtained a solid, but the NMR shows broad peaks and the melting point is too high. A: You likely isolated the Hydrobromide (HBr) salt of the thiazole, not the free base.

-

The Science: The reaction generates one equivalent of HBr as a byproduct. Thiazoles are basic; they will spontaneously form salts with the generated acid.

-

The Fix:

Q: Can I get the wrong isomer? A: Yes, specifically with N-substituted thioureas.

-

The Issue: Under strongly acidic conditions, regioselectivity can shift, leading to 2-imino-2,3-dihydrothiazoles instead of the expected 2-aminothiazoles [5].

-

The Fix: Maintain neutral conditions if possible. If acid is required for dehydration, use weak acids (acetic acid) or minimize exposure time to strong mineral acids.

Experimental Protocols

Protocol A: Standard "Robust" Synthesis (Ethanol Reflux)

Best for simple substrates.

-

Dissolution: Dissolve 1.0 equiv of thioamide in Ethanol (0.5 M concentration).

-

Addition: Add 1.05 equiv of

-haloketone. -

Reflux: Heat to reflux (

) for 2-4 hours. Monitor by TLC.[1] -

Isolation:

Protocol B: The "Rescue" Protocol (For Stuck Intermediates)

Use when Protocol A fails or LCMS shows M+18 peak.

-

Solvent Switch: Use DMF or Ethanol/DMF (3:1) mixture.

-

Catalyst: Add 10 mol% p-toluenesulfonic acid (pTSA) or Silica-supported Tungstosilisic Acid [6].

-

Dehydration: Reflux for 4-6 hours.

-

Workup: Pour into ice-water containing excess

. Extract with Ethyl Acetate if no solid forms.

Data & Optimization: Solvent Effects[2][5][7][8]

The choice of solvent dramatically impacts reaction rate and yield.

| Solvent | Dielectric Constant | Reaction Rate | Yield (Typical) | Best For... |

| Ethanol | 24.5 | Moderate | 60-85% | Standard substrates; Green chemistry. |

| Methanol | 32.7 | Moderate | 65-85% | Similar to EtOH; easier workup (lower BP). |

| DMF | 36.7 | Fast | 85-95% | Difficult substrates ; poor nucleophiles. |

| Water | 80.1 | Slow | 40-60% | Green chemistry; requires phase transfer catalyst. |

| Solvent-Free | N/A | Very Fast | 80-90% | Mechanochemical (grinding); simple substrates [7]. |

References

-

Hantzsch Thiazole Synthesis Mechanism & Intermediates

-

Solvent Effects in Hantzsch Synthesis

- Source: Potdar, N. S., et al. "Synthesis of Hantzsch thiazole derivatives under solvent free conditions.

-

URL:[Link]

- Isolation of Hydroxythiazoline Intermediates: Source: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. (General reference on mechanism stalling).

-

Workup and Salt Formation

- Source: Chem Help Asap. "Hantzsch Thiazole Synthesis Procedure."

-

URL:[Link]

-

Regioselectivity Issues (Acidic Conditions)

-

Catalytic Improvements (Tungstosilisic Acid)

- Source: Heravi, M. M., et al.

-

URL:[Link]

-

Microwave/Solvent-Free Variations

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synarchive.com [synarchive.com]

- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Hantzsch pyridine synthesis | 37 Publications | 294 Citations | Top Authors | Related Topics [scispace.com]

- 11. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 2-Aryl-Thiazole-4-Carbohydrazide Intermediates

Welcome to the technical support center for the purification of 2-aryl-thiazole-4-carbohydrazide intermediates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with isolating and purifying these valuable heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the principles behind them, enabling you to troubleshoot effectively and optimize your results.

The 2-aryl-thiazole-4-carbohydrazide scaffold is a cornerstone in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer, antibacterial, and antitubercular properties[1][2][3]. Achieving high purity of these intermediates is a non-negotiable prerequisite for subsequent synthetic steps and reliable biological screening. This guide synthesizes field-proven insights and established methodologies to address the specific purification challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)